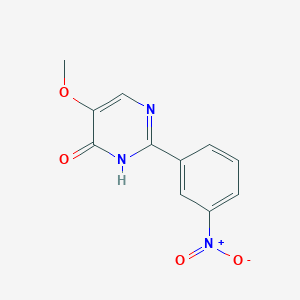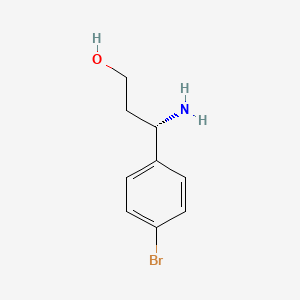
2-Amino-5-cyanopyridine-3-carboxamide
Overview
Description
2-Amino-5-cyanopyridine-3-carboxamide is an organic compound with the chemical formula C7H6N4O . It is also known as 2-amino-5-cyanonicotinamide .
Molecular Structure Analysis
The molecular weight of this compound is 162.15 . The IUPAC name is 2-amino-5-cyanonicotinamide and the InChI key is PIQVBJMLBZOXNB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound .Scientific Research Applications
Non-Linear Optical (NLO) Properties and Molecular Docking Analysis
2-Amino-5-cyanopyridine-3-carboxamide derivatives have been synthesized and characterized to explore their potential applications in non-linear optical (NLO) properties and molecular docking analysis. Computational chemistry methods supported these findings, highlighting the compounds' promising interactions with the colchicine binding site of tubulin. This suggests their potential in inhibiting tubulin polymerization and contributing to anticancer activity (Jayarajan et al., 2019).
Antimicrobial Activities
Cyanopyridine derivatives, including this compound, have been shown to exhibit significant biological and therapeutic activities. Their wide range of applications in pharmaceuticals and agriculture has been enhanced by the synthesis of new compounds that demonstrate potent antimicrobial activities. This underscores the versatility of cyanopyridine derivatives in developing new antibacterial and antifungal agents (Akbari, 2018).
Photophysical Properties for Emissive Materials
The synthesis of 2-amino-3-carboxamide-1,1'-biaryls derivatives from this compound showcases their application in creating blue emissive materials. These compounds display luminescence in the blue region with a large Stokes shift, making them suitable for optoelectronic applications. Their high fluorescence quantum yields indicate their potential use in fluorescent materials and devices (Novanna et al., 2020).
Antibacterial Activity and Molecular Docking Studies
A novel and efficient synthesis approach for 2-amino-3-cyanopyridine derivatives has been developed, demonstrating significant antibacterial activity. The synthesized compounds, particularly those targeting Gram-positive bacteria, have shown promising results in disk diffusion assays and Minimum Inhibitory Concentration (MIC) tests. Molecular docking studies further support these findings, presenting a basis for using these compounds as models for high-potency antibacterial agents (Kibou et al., 2022).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Properties
IUPAC Name |
2-amino-5-cyanopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-2-4-1-5(7(10)12)6(9)11-3-4/h1,3H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVBJMLBZOXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1439081.png)



![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)







![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
